
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline typically involves the introduction of the benzotriazole moiety into the molecular scaffold. One common method involves the reaction of 2-methoxy-5-methylaniline with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the benzotriazole moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents on the benzotriazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted benzotriazole derivatives .
Applications De Recherche Scientifique
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline involves its interaction with molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions enable the compound to exert its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline include other benzotriazole derivatives, such as:
- 2-(Benzotriazol-2-yl)-4-methylphenol
- 2-(Benzotriazol-2-yl)-4,6-di-tert-butylphenol
- 2-(Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Uniqueness
The presence of the methoxy and methyl groups on the aniline ring can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
3-(benzotriazol-2-yl)-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C14H14N4O/c1-9-7-10(15)14(19-2)13(8-9)18-16-11-5-3-4-6-12(11)17-18/h3-8H,15H2,1-2H3 |
Clé InChI |
UCTUZNPBSYOQAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)



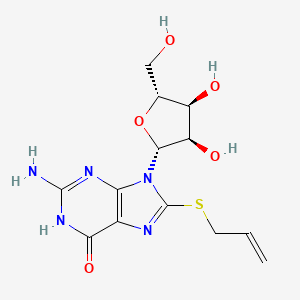
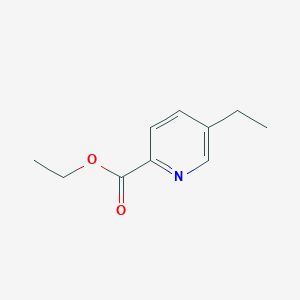

![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)
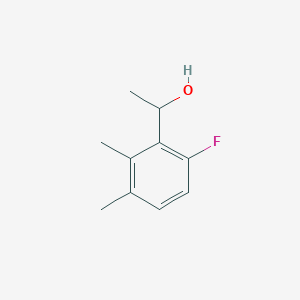

![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
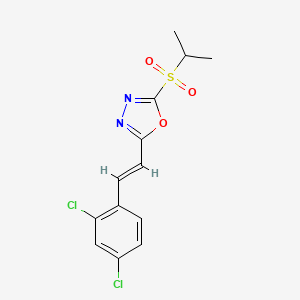
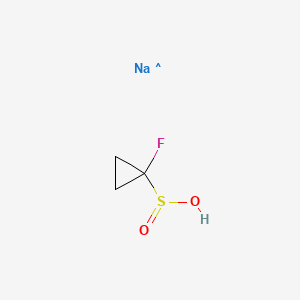
![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
